REACTION_SMILES
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[CH3:40][OH:41].[Cl-:26].[Cl:42][CH2:43][Cl:44].[N:1]1([c:7]2[c:8]3[c:9]([n:10][cH:11][n:12]2)[c:13]2[c:14]([o:15]3)[cH:16][cH:17][cH:18][cH:19]2)[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1.[O:27]1[CH2:28][O:29][c:30]2[c:31]1[cH:32][cH:33][c:34]([CH2:36][NH:37][CH:38]=[S:39])[cH:35]2.[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[N:1]1([c:7]2[c:8]3[c:9]([n:10][cH:11][n:12]2)[c:13]2[c:14]([o:15]3)[cH:16][cH:17][cH:18][cH:19]2)[CH2:2][CH2:3][N:4]([C:38]([NH:37][CH2:36][c:34]2[cH:33][cH:32][c:31]3[c:30]([cH:35]2)[O:29][CH2:28][O:27]3)=[S:39])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)oc1c(N3CCNCC3)ncnc12
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Name
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S=CNCc1ccc2c(c1)OCO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=CNCc1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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S=C(NCc1ccc2c(c1)OCO2)N1CCN(c2ncnc3c2oc2ccccc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |